Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo-
Description
The exact mass of the compound 1-([1,1'-Biphenyl]-2-yl)-2-bromoethan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-10-14(16)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMDLCVGPUNXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508805 | |
| Record name | 1-([1,1'-Biphenyl]-2-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61236-14-4 | |
| Record name | 1-([1,1'-Biphenyl]-2-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{[1,1'-biphenyl]-2-yl}-2-bromoethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
In Situ Generation and Bromination in a Multi Stage Flow Reactor:to Further Enhance Safety, a Three Stage Flow Protocol Has Been Developed Where Hazardous Molecular Bromine is Generated In Situ and Consumed Immediately.mdpi.comin the First Reactor, an Oxidant E.g., Naocl Reacts with a Bromide Source E.g., Hbr to Produce Bromine. This Stream is then Mixed with the Ketone Substrate in a Second Reactor Where the Bromination Occurs. Finally, Any Unreacted Bromine is Quenched in a Third Reactor Before the Product Stream is Collected. This Integrated Generate React Quench Approach Completely Avoids the Handling of Isolated Bromine, Making the Process Significantly Safer.mdpi.com
The table below details the conditions for a specific flow synthesis example.
| Substrate | Reagents | Solvent | Reactor Type | Residence Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Acetophenone (B1666503) | Br₂, HBr (cat.) | 1,4-Dioxane | Microreactor/Coil Reactor | ~20 seconds | 40 °C | >98% (selectivity) | researchgate.net |
| Phenol (B47542) (for tribromination) | Br₂ (generated in-situ from HBr/NaOCl) | Chloroform | Multi-stage Coil Reactors | 25 minutes | 50 °C | 95% | mdpi.com |
These examples underscore the power of continuous flow technology to transform challenging batch brominations into safe, efficient, and highly controlled manufacturing processes. mdpi.comresearchgate.net
Process Intensification and Scalability Considerations in Flow Systems
Process intensification in the synthesis of α-bromoketones, including biphenyl (B1667301) derivatives, leverages the intrinsic advantages of continuous flow chemistry to achieve higher efficiency, safety, and throughput compared to traditional batch processing. unito.itresearchgate.net Flow systems, characterized by their high surface-area-to-volume ratios, enable superior heat and mass transfer, allowing for precise control over highly exothermic and rapid reactions like bromination. almacgroup.comresearchgate.net This enhanced control minimizes the formation of byproducts, such as dibrominated species, leading to higher selectivity and product yields. rsc.org
The transition from batch to continuous flow for α-bromination reactions has been demonstrated to be highly effective. For instance, the α-bromination of acetophenone, a model for analogous ketones, was successfully converted to a continuous flow process achieving a 99% yield. researchgate.net Optimization in microreactors using a limited number of experiments can rapidly identify the ideal reaction conditions (e.g., temperature, residence time, stoichiometry), which can then be directly applied to larger-scale production systems. rsc.org This seamless scalability is a key feature of flow chemistry.
Two primary strategies are employed for scaling up production in flow systems:
Sizing Up: This involves increasing the internal dimensions (diameter, length) of the reactor to accommodate higher flow rates.
Numbering Up (or Scale-Out): This strategy involves operating multiple reactors in parallel to increase total throughput. almacgroup.com
A study on the selective monobromination of acetophenone demonstrated the "sizing up" approach. After a multivariate optimization was performed in a microreactor with a 92 μL internal volume, the optimal conditions were applied to a larger continuous flow system with a 0.65 mL reactor, successfully producing the target compound, phenacyl bromide, at a rate of 1.1 g/hr. rsc.org This highlights the direct translatability of reaction parameters from small optimization systems to larger production setups. rsc.org
| Parameter | Range Screened | Optimal Condition Found |
|---|---|---|
| Temperature | -10°C to 70°C | 20°C |
| Reaction Time | 10 to 60 seconds | 60 seconds |
| Bromine to Substrate Stoichiometry | 0.5 to 4.0 | 2.5 to 4.0 |
The space-time yield (STY), a critical metric for process intensification, for the continuous flow α-bromination of acetophenone was found to be 0.26 kg/m ³/s, which is comparable to or exceeds that of similar batch reactions, especially for processes where high purity is required. researchgate.net This demonstrates that flow chemistry is a powerful tool for intensifying the synthesis of aromatic α-bromoketones.
In-Situ Generation and Immediate Utilization of Reactive Intermediates in Flow
A significant advantage of continuous flow technology is its capacity for the safe, on-demand generation and immediate utilization of reactive and hazardous intermediates. nih.govchimia.ch This is particularly relevant for bromination reactions, which often involve toxic and highly reactive reagents like molecular bromine (Br₂). semanticscholar.org Handling such materials in large quantities, as is common in batch processing, poses significant safety risks. worktribe.com
Flow chemistry mitigates these risks by generating the reactive species in-situ in a miniaturized system, consuming it in the subsequent reaction step immediately. nih.gov The small hold-up volume of the reactor ensures that only a minimal amount of the hazardous intermediate is present at any given time. researchgate.net
Several strategies for the in-situ generation of brominating agents have been developed for flow systems:
Oxidation of Bromide Sources: A safe and straightforward protocol involves generating molecular bromine (Br₂) or potassium hypobromite (B1234621) (KOBr) in-situ by reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr), respectively. semanticscholar.org The generated brominating agent is then directly coupled with the ketone substrate in the flow stream, followed by an in-line quench of any residual bromine. semanticscholar.org
In-Situ Lewis Acid Formation: Lewis acid activation can be achieved through the in-situ formation of zinc bromide (ZnBr₂) from zinc dust and bromine, which has shown promising results for the α-bromination of aromatic carbonyls. nih.gov
Reactivity Profiles and Mechanistic Investigations of Ethanone, 1 1,1 Biphenyl 2 Yl 2 Bromo
Inherent Electrophilic and Nucleophilic Reactivity
The inherent reactivity of Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo- is characterized by the presence of two primary electrophilic centers. The electronic influence of the adjacent carbonyl group significantly activates the α-carbon, making it highly susceptible to nucleophilic attack, while the carbonyl carbon itself retains its characteristic electrophilicity.
The carbon atom bearing the bromine is a potent electrophilic site, a hallmark of α-halo ketones. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, thereby facilitating the displacement of the bromide ion by a wide array of nucleophiles in SN2-type reactions. This reactivity is fundamental to its role as a building block for more complex molecules.
Common nucleophiles that readily react at this center include:
Amines and Anilines: Reaction with primary and secondary amines leads to the formation of α-amino ketones, which are valuable intermediates in medicinal chemistry.
Thiolates and Thioamides: These sulfur-based nucleophiles react to form α-thio ketones, precursors to various sulfur-containing heterocycles like thiazoles.
Carbanions and Enolates: Carbon nucleophiles, such as those derived from malonates or β-keto esters, can be used to forge new carbon-carbon bonds, enabling chain extension and the construction of complex carbon skeletons.
This facile substitution allows for the introduction of diverse functional groups, making the compound a key precursor for the synthesis of various heterocyclic and polyfunctional acyclic systems.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Significance |
| Primary Amine (R-NH₂) | α-Amino Ketone | Precursors to amino alcohols, heterocycles |
| Thioamide | Thiazole derivative | Core structure in many bioactive compounds |
| Diethyl Malonate | α-Alkylated Ketone | C-C bond formation, chain extension |
While the brominated carbon is highly reactive, the carbonyl carbon also behaves as an electrophile, particularly with strong, hard nucleophiles. The reactivity at this site is typical of ketones and can be exploited in various transformations.
Reduction: The carbonyl group can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride. This transformation yields a bromohydrin, a versatile intermediate that can undergo further reactions, including epoxide formation.
Addition of Organometallics: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols. However, this reaction can be competitive with substitution at the α-carbon, and reaction conditions must be carefully controlled to favor the desired outcome.
The competition between nucleophilic attack at the α-carbon versus the carbonyl carbon is a key consideration in the synthetic application of this compound. Generally, soft, polarizable nucleophiles favor SN2 displacement of the bromide, while hard, non-polarizable nucleophiles prefer addition to the carbonyl group.
Transition Metal-Catalyzed Transformations
The biphenyl (B1667301) framework, particularly with the presence of an ortho-bromo substituent, makes Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo- an excellent substrate for transition metal catalysis. Palladium, in particular, has been extensively used to orchestrate a variety of cyclization, annulation, and cross-coupling reactions.
The ortho-bromo-biphenyl moiety is a classic precursor for intramolecular cyclization reactions catalyzed by palladium. These reactions typically proceed via oxidative addition of the palladium(0) catalyst into the aryl-bromine bond, followed by an intramolecular insertion or coupling event.
A prominent example is the synthesis of phenanthrene (B1679779) derivatives. Intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones can be promoted to form the tricyclic phenanthrene core. rsc.org While the specific substrate contains an additional α-bromo ketone, the underlying principle of intramolecular C-C bond formation from the ortho-bromo-biphenyl unit is directly applicable. For instance, an intramolecular Heck reaction, where the palladium center, after inserting into the C-Br bond, is intercepted by an enolate or enol equivalent formed from the ketone, can lead to the formation of a new six-membered ring, ultimately yielding a phenanthrene-like structure after subsequent transformations. wikipedia.orgorganicreactions.orglibretexts.org
Table 2: Palladium-Catalyzed Intramolecular Cyclization Strategies
| Reaction Type | Key Intermediate | Product Class |
| Intramolecular Heck Reaction | Arylpalladium(II) complex | Polycyclic Aromatic Hydrocarbons |
| Reductive Heck-type Cyclization | Palladacycle | Fused ring systems |
| Carbonylative Annulation | Acylpalladium(II) complex | Fluorenones researchgate.net |
The ortho-bromo group on the biphenyl ring is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. These reactions are cornerstones of modern organic synthesis for constructing complex aryl-containing molecules.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This methodology could be used to introduce additional aryl or alkyl groups at the 2-position of the biphenyl system, creating sterically hindered and structurally complex terphenyl derivatives. liv.ac.uknih.gov
Sonogashira Coupling: This methodology involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.gov This reaction would install an alkynyl group at the 2-position, providing a versatile functional group for further transformations such as cycloadditions or conversion to other functionalities. mdpi.com
These cross-coupling reactions offer a powerful means to elaborate the biphenyl skeleton, building molecular complexity from the ortho-bromo position.
A more advanced application of the biphenyl ketone structure is its use in directing remote C-H functionalization. The ketone's carbonyl group can act as a directing group, coordinating to a transition metal catalyst (typically palladium) and positioning it to activate a specific C-H bond on one of the phenyl rings that would otherwise be unreactive. utexas.edursc.org
While ortho-C-H activation is most common, strategies have been developed for meta- and even para-selective functionalization of biphenyl systems by employing specialized ligands or templates. nih.govnih.gov For Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo-, the ketone group could direct the palladium catalyst to functionalize a C-H bond on either of the biphenyl rings. For example, a palladacycle could form via ortho-C-H activation on the unsubstituted phenyl ring, which could then be intercepted by various coupling partners to introduce new substituents. This approach allows for the modification of the biphenyl core at positions not easily accessible through classical electrophilic aromatic substitution. nih.govjst.go.jpresearchgate.net
Reactions with Nitrogen and Oxygen Nucleophiles
Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo-, as an α-haloketone, possesses a reactive electrophilic center at the α-carbon atom, which is the carbon adjacent to the carbonyl group and bonded to the bromine atom. The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon particularly susceptible to nucleophilic attack. nih.gov Reactions with nucleophiles, especially those containing nitrogen and oxygen, are fundamental to the synthetic utility of this class of compounds, often proceeding via an Sɴ2 pathway. google.comnih.gov However, the choice of nucleophile is crucial; less basic nucleophiles are generally preferred for α-haloketones to avoid competing side reactions such as the formation of α-haloenolate ions. google.comnih.gov
Condensation Reactions Leading to Heterocyclic Frameworks
The reaction of α-haloketones with various nucleophiles is a cornerstone in the synthesis of a wide array of heterocyclic compounds. nih.gov These reactions typically involve an initial nucleophilic substitution at the α-carbon, followed by an intramolecular condensation or cyclization step.
Pyrazines:
While the classical synthesis of pyrazines often involves the self-condensation of α-aminoketones, α-bromoketones like Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo- serve as valuable precursors to fused pyrazine (B50134) systems. A prominent example is the reaction with 2-aminopyrazines to construct the imidazo[1,2-a]pyrazine (B1224502) scaffold. In a reported synthesis, 2-bromo-1-(6-bromo-3-pyrid-yl)ethanone reacted with 2-amino-3-methyl-pyrazine to yield 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. libretexts.org This transformation proceeds via an initial Sɴ2 reaction where the amino group of the pyrazine displaces the bromide, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system.
Imidazoles:
The synthesis of the imidazole (B134444) ring is one of the most well-established applications of α-bromoketones. The reaction, often a variation of the Radziszewski synthesis, involves the condensation of an α-haloketone with an amidine or a related compound that provides the N-C-N fragment of the imidazole ring. researchgate.net Reagents such as urea, thiourea, and guanidine (B92328) are commonly employed.
A particularly efficient and modern approach involves the use of microwave irradiation in the presence of a phase transfer catalyst. researchgate.net For instance, the reaction of various 2-bromo-1-(substituted phenyl)ethanones with substituted amides like urea, thiourea, and guanidine has been shown to produce imidazole derivatives in high yields with significantly reduced reaction times. researchgate.net The use of triethyl benzyl (B1604629) ammonium (B1175870) chloride (TEBA) as a phase transfer catalyst facilitates the reaction between the ethanolic α-bromoketone solution and the aqueous amide solution. researchgate.net
| α-Bromoketone Substituent | Amide/Imidine Reagent | Product | Yield (%) |
|---|---|---|---|
| 4'-Cl | Urea | 4-(4'-chlorophenyl)-1H-imidazol-2(5H)-one | 75 |
| 4'-Cl | Thiourea | 4-(4'-chlorophenyl)-1H-imidazole-2(5H)-thione | 79 |
| 4'-Cl | Guanidine | 4-(4'-chlorophenyl)-1H-imidazol-2(5H)-imine | 72 |
| 2'-OH, 5'-CH₃ | Urea | 4-(2'-hydroxy-5'-methylphenyl)-1H-imidazol-2(5H)-one | 74 |
| 2'-OH, 5'-CH₃ | Thiourea | 4-(2'-hydroxy-5'-methylphenyl)-1H-imidazole-2(5H)-thione | 78 |
| 2'-OH, 5'-CH₃ | Guanidine | 4-(2'-hydroxy-5'-methylphenyl)-1H-imidazol-2(5H)-imine | 70 |
Alkynol Ethers from α-Dibromoketones:
The synthesis of alkynol ethers is a transformation that is not typically associated with α-monobromoketones such as Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo-. This reaction pathway is more characteristic of α,α-dibromoketones, which can undergo rearrangement and elimination reactions in the presence of strong bases or alkoxides to yield alkynoic acids or their ester derivatives. The starting material for these syntheses is often an alkyne, which can be converted to an α,α-dibromoketone through oxidative bromination.
Other Selective Transformations with Various Reagents
Beyond the formation of five- and six-membered heterocycles, the reactivity of Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo- allows for various other selective transformations.
The previously mentioned microwave-assisted synthesis of imidazoles serves as an excellent example of a selective transformation, where specific reagents and conditions (microwave energy, TEBA as a phase transfer catalyst) are used to achieve high yields and cleaner reactions in a short time frame. researchgate.net This method highlights how modern synthetic protocols can be applied to selectively transform the α-bromoketone functional group. researchgate.net
Furthermore, the versatility of α-bromoketones extends to reactions with oxygen nucleophiles for the synthesis of other heterocyclic systems. A notable transformation is the cyclo-condensation reaction with o-hydroxycarbonyl compounds to yield substituted benzofurans. nih.gov This reaction involves the initial formation of an ether linkage through nucleophilic attack by the phenolic oxygen on the α-carbon, followed by an intramolecular aldol-type condensation and dehydration to form the furan (B31954) ring. nih.gov This pathway represents a potential selective transformation for Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo- when reacted with appropriate ortho-substituted biphenyl phenols or related substrates.
Applications of Ethanone, 1 1,1 Biphenyl 2 Yl 2 Bromo in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Scaffolds
The bifunctional nature of 2-bromo-2'-phenylacetophenone, possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution (C-Br bond), makes it an ideal starting material for synthesizing heterocyclic compounds.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazines, Imidazoles, Indoles)
The reactivity of the α-bromoketone moiety is frequently exploited in condensation reactions with various nitrogen-containing nucleophiles to construct important heterocyclic cores.
Pyrazines: Pyrazines, which are prevalent in pharmaceuticals and flavor chemistry, can be synthesized from α-haloketones. The self-condensation of two molecules of an α-aminoketone, derived from the reaction of 2-bromo-2'-phenylacetophenone with an ammonia (B1221849) source, followed by oxidation, leads to the formation of substituted pyrazines. This classic approach, known as the Gutknecht pyrazine (B50134) synthesis, provides a direct route to pyrazine scaffolds bearing biphenyl (B1667301) substituents.
Imidazoles: Imidazoles are another class of heterocycles with significant biological activity. The reaction of 2-bromo-2'-phenylacetophenone with amidines is a common method for imidazole (B134444) synthesis. For instance, a pseudo-multicomponent reaction involving two equivalents of an α-bromoacetophenone and an amidine hydrochloride can yield highly substituted N-phenacylimidazoles. researchgate.net A one-pot, four-component synthesis heating a 2-bromoacetophenone (B140003), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) also produces 1,2,4-trisubstituted imidazoles in good yields. organic-chemistry.org
Indoles: The Bischler-Mohlau indole (B1671886) synthesis utilizes the reaction between α-haloketones and an excess of an aniline (B41778) to produce 2-arylindoles. nih.gov In this pathway, 2-bromo-2'-phenylacetophenone reacts with an aniline derivative. The initial step involves the displacement of the bromine atom by the aniline. Subsequent reaction with a second molecule of aniline forms an imine intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the stable 2-aryl indole product. nih.gov This method is heavily substrate-dependent but offers a direct route to complex indole structures. nih.gov
Table 1: Synthesis of Nitrogen-Containing Heterocycles
| Heterocycle | General Reaction Type | Key Reagents | Reference |
|---|---|---|---|
| Pyrazines | Gutknecht Synthesis | Ammonia/Amine source | mdpi.comorganic-chemistry.org |
| Imidazoles | Multicomponent Reaction | Aldehyde, Primary Amine, Ammonium Acetate | organic-chemistry.org |
| Indoles | Bischler-Mohlau Synthesis | Aniline derivatives | nih.gov |
Formation of Oxygen-Containing Heterocycles (e.g., Furans, Benzofurans)
The synthesis of oxygen-containing heterocycles can also be achieved using 2-bromo-2'-phenylacetophenone as a key starting material, typically through reactions with phenoxide nucleophiles or other oxygen-containing precursors.
Furans: While various methods exist for furan (B31954) synthesis, the Paal-Knorr furan synthesis is a classic method involving the dehydration of a 1,4-dicarbonyl compound. Intermediates derived from 2-bromo-2'-phenylacetophenone can be converted to the necessary 1,4-dicarbonyl precursors, which then cyclize under acidic conditions to form substituted furans.
Benzofurans: A convenient and regioselective route to 2-substituted benzofurans involves the reaction of phenols with α-haloketones. nih.gov The process begins with the O-alkylation of a phenol (B47542) with 2-bromo-2'-phenylacetophenone to form an α-aryloxyketone intermediate. This intermediate then undergoes an intramolecular cyclization, often promoted by acid or a dehydrating agent, to yield the benzofuran (B130515) ring system. nih.gov Titanium tetrachloride has been shown to be an effective Lewis acid for promoting this one-step synthesis directly from phenols and α-halo alkyl ketones. nih.gov However, reactions involving α-halo aromatic ketones like 2-bromoacetophenone have been noted to be more challenging under certain conditions. nih.gov
Building Blocks for Diverse Biphenyl Derivatives and Polycyclic Systems
The inherent biphenyl structure of Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo- makes it an excellent scaffold for creating more complex molecules. The reactive handles—the bromine atom and the ketone—allow for extensive functionalization and integration into larger molecular frameworks.
Construction of Substituted Biphenyls with Varied Functionalities
The biphenyl moiety of 2-bromo-2'-phenylacetophenone can be further functionalized, and the bromoacetyl group can be transformed into a variety of other chemical entities. The bromine atom is a versatile leaving group for nucleophilic substitution reactions, allowing the introduction of amines, azides, thiols, and other nucleophiles. The ketone can undergo reactions such as reduction to an alcohol, Grignard additions, or Wittig reactions, providing access to a wide range of biphenyl derivatives with diverse functionalities.
Integration into Multi-Step Synthetic Sequences and Libraries via Flow Chemistry
Flow chemistry, which involves performing reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and multi-step integration. nih.gov The reactive nature of α-bromoketones like 2-bromo-2'-phenylacetophenone makes them well-suited for use in flow synthesis.
The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for the safe handling of reactive intermediates and the optimization of reaction yields. This control is particularly beneficial for generating libraries of compounds for drug discovery or materials science. A stream of 2-bromo-2'-phenylacetophenone can be sequentially mixed with different nucleophiles, catalysts, or other reagents in a modular flow setup to rapidly generate a diverse array of products, such as heterocyclic libraries or substituted biphenyls. This approach facilitates the efficient exploration of chemical space and accelerates the development of new molecules with desired properties. researchgate.net
Advanced Analytical Methodologies for Characterization and Reaction Monitoring of Ethanone, 1 1,1 Biphenyl 2 Yl 2 Bromo
Spectroscopic Techniques
Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo-. These techniques provide detailed information on the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. For Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo-, both ¹H and ¹³C NMR provide critical data for confirming its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) system and the methylene (B1212753) protons adjacent to the bromine atom and the carbonyl group. The protons on the phenyl ring attached to the acetyl group and the protons on the second phenyl ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the ortho-substitution, the aromatic signals are likely to be complex multiplets. The methylene protons (—CH₂Br) are expected to appear as a singlet further downfield, typically in the range of 4.0 to 5.0 ppm, owing to the deshielding effects of the adjacent carbonyl group and bromine atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of 190-200 ppm. The carbons of the biphenyl rings will resonate in the aromatic region (approximately 120-140 ppm). The carbon of the brominated methylene group (—CH₂Br) will appear at a higher field, typically around 30-40 ppm.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~191.0 |
| -CH₂Br | ~4.5 | ~31.0 |
| Aromatic C-H | 7.2 - 8.0 | 125.0 - 140.0 |
| Aromatic C (quaternary) | - | 130.0 - 145.0 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo- is characterized by several key absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. The presence of the aromatic rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 500 and 700 cm⁻¹.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3000 - 3100 |
| C=O stretch (ketone) | 1680 - 1700 |
| Aromatic C=C stretch | 1450 - 1600 |
| C-Br stretch | 500 - 700 |
Mass Spectrometry (MS, LC/MS, GC/MS, ESI-MS/MS, MALDI/MS) for Structural Confirmation and Reaction Monitoring
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation patterns. For Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo-, the molecular ion peak [M]⁺ would be expected, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be observed.
Common fragmentation pathways for this molecule would likely involve the cleavage of the C-C bond between the carbonyl group and the brominated methylene group, leading to the formation of a biphenylcarbonyl cation. Another significant fragmentation would be the loss of a bromine radical.
Various ionization techniques can be employed:
Electron Ionization (EI): Often used in conjunction with Gas Chromatography (GC/MS), this hard ionization technique provides detailed fragmentation patterns useful for structural elucidation.
Electrospray Ionization (ESI): A soft ionization technique, typically coupled with Liquid Chromatography (LC/MS), is useful for obtaining the molecular ion peak with minimal fragmentation. ESI-MS/MS can be used to induce fragmentation and obtain further structural information.
Matrix-Assisted Laser Desorption/Ionization (MALDI): This is another soft ionization technique suitable for analyzing non-volatile and thermally labile compounds.
These mass spectrometry techniques are also invaluable for reaction monitoring, allowing for the identification of reactants, intermediates, and products in a reaction mixture.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo- is expected to show strong absorptions in the UV region. The biphenyl moiety will give rise to intense π → π* transitions. The carbonyl group will exhibit a weaker n → π* transition at a longer wavelength. The position and intensity of these absorption bands can be influenced by the solvent polarity. UV-Vis spectroscopy is a valuable tool for monitoring reactions that involve changes in conjugation or the introduction or removal of chromophores. For instance, any reaction that modifies the biphenyl or carbonyl system would lead to a noticeable shift in the absorption spectrum. csic.es
Chromatographic Techniques
Chromatographic techniques are essential for the separation, purification, and analysis of Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo- from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of organic compounds. A reverse-phase HPLC method would be suitable for the analysis of this relatively nonpolar compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation. A UV detector set at a wavelength corresponding to one of the compound's absorption maxima would be used for detection. HPLC is particularly useful for monitoring the progress of a reaction by quantifying the disappearance of starting materials and the appearance of products over time. sielc.com
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring reactions and for preliminary purity checks. A silica (B1680970) gel plate can be used as the stationary phase, with a nonpolar solvent system like a mixture of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase. The spots can be visualized under a UV lamp due to the UV-active biphenyl moiety. TLC is an excellent tool for quickly assessing the progress of a reaction by observing the appearance of product spots and the disappearance of reactant spots. thieme.desemanticscholar.org
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile organic compounds. For a compound like Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo-, reversed-phase HPLC (RP-HPLC) is a particularly suitable method for assessing its purity and monitoring the progress of its synthesis. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases; more nonpolar compounds are retained longer on the column.
The purity of a sample can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. This method is highly effective for detecting and quantifying impurities, such as unreacted starting materials (e.g., 1-[1,1'-biphenyl]-2-yl-ethanone), over-brominated side products, or degradation products.
Furthermore, HPLC is a powerful tool for reaction monitoring. By taking aliquots from the reaction mixture at various time intervals and analyzing them via HPLC, chemists can track the consumption of reactants and the formation of products. This data allows for the determination of reaction kinetics, optimization of reaction conditions (like temperature, catalyst loading, and reaction time), and identification of the optimal point for reaction quenching to maximize yield and minimize byproduct formation. For more complex reaction mixtures, coupling HPLC with mass spectrometry (HPLC-MS) can provide real-time identification of intermediates and byproducts, offering deeper mechanistic insights. rsc.org
Below is a table outlining typical starting conditions for an RP-HPLC method for a related compound, which could be adapted for Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo-. sielc.comsielc.com
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile (MeCN) and Water |
| Example Mobile Phase Composition | 70:30 (v/v) Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode-Array Detector (DAD) at a wavelength of ~254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for separating and identifying volatile and semi-volatile organic compounds within a mixture. In the context of the synthesis of Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo-, GC-MS is not typically used for the analysis of the high-boiling point product itself. Instead, its strength lies in the identification of lower molecular weight, volatile byproducts, impurities, or residual solvents that may be present in the reaction mixture or the final product. mdpi.com
For instance, during the bromination of the parent ketone, volatile side products could be formed through degradation or side reactions. GC-MS analysis of the reaction headspace or an extract can reveal the identity of these compounds. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. nist.gov This mass spectrum acts as a "molecular fingerprint," allowing for confident identification by comparison to spectral libraries. nist.gov The technique is sensitive enough to detect trace contaminants, which is crucial for quality control.
Potential volatile compounds that could be identified by GC-MS during the synthesis of α-bromoaryl ketones are listed in the table below.
| Compound Type | Potential Examples | Origin |
|---|---|---|
| Residual Solvents | Dichloromethane, Chloroform, Dioxane, Ethyl Acetate | Reaction or workup solvent |
| Starting Material | 1-[1,1'-biphenyl]-2-yl-ethanone (if sufficiently volatile) | Incomplete reaction |
| Degradation Products | Biphenyl, Benzoic acid derivatives | Harsh reaction conditions |
| Brominating Agent Residues | Bromoform (from excess bromine under basic conditions) | Side reaction of brominating agent |
Thin Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively in organic synthesis to monitor the progress of a reaction. researchgate.netscientificlabs.co.uk For the synthesis of Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo-, TLC provides a quick qualitative assessment of the reaction mixture's composition. aga-analytical.com.pl
The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically coated with silica gel) and developing the plate in a sealed chamber with an appropriate solvent system (eluent). The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase (silica) and the mobile phase (eluent). The parent ketone, being less polar than the resulting α-bromoketone (due to the introduction of the electronegative bromine atom), will typically travel further up the plate, resulting in a higher Retention Factor (Rf) value.
By spotting the starting material, a co-spot (a mix of starting material and the reaction mixture), and the reaction mixture at different time points on the same plate, a chemist can visually track the disappearance of the starting material spot and the appearance of the product spot. organic-chemistry.org This allows for a quick determination of whether the reaction is proceeding and when it has reached completion, signaling the appropriate time for workup.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 on aluminum backing |
| Mobile Phase (Eluent) | A mixture of nonpolar and slightly polar solvents, e.g., 9:1 Hexane:Ethyl Acetate |
| Visualization | UV light (254 nm) for visualizing aromatic compounds; staining with potassium permanganate (B83412) (KMnO4) if needed |
| Expected Observation | Starting ketone (higher Rf) spot diminishes over time, while the product α-bromoketone (lower Rf) spot appears and intensifies. |
In-Situ and On-Line Reaction Monitoring Techniques
While traditional chromatographic methods like HPLC and TLC require sampling and off-line analysis, modern process analytical technology (PAT) focuses on in-situ and on-line techniques that monitor reactions in real-time without disturbing the system. spectroscopyonline.com These methods provide continuous data, leading to a more profound understanding of reaction dynamics and enabling tighter control over the process. researchgate.net
For reactions involving the synthesis of Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo-, several in-situ spectroscopic techniques could be employed. spectroscopyonline.com Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy are particularly powerful. researchgate.net By inserting a probe directly into the reaction vessel, these techniques can monitor changes in vibrational frequencies of functional groups. For example, the disappearance of the C-H stretch of the acetyl methyl group and the appearance of the C-Br stretch could be tracked.
On-line monitoring involves automatically extracting a sample from the reactor, potentially diluting it, and immediately injecting it into an analytical instrument like an HPLC or MS. rsc.org This provides time-resolved, quantitative data that is nearly as immediate as in-situ analysis but uses more conventional and often more sensitive analytical platforms. rsc.orgmagritek.com Such techniques are invaluable for complex reactions, helping to identify transient intermediates and build accurate kinetic models. spectroscopyonline.com The application of these advanced monitoring tools is especially relevant in flow chemistry, where continuous processing requires real-time feedback for process control and optimization. rsc.orgrsc.org
| Technique | Principle | Advantages | Considerations for Application |
|---|---|---|---|
| In-Situ FTIR/Raman | Vibrational Spectroscopy | Real-time, non-invasive, no sampling required | Requires clear spectral windows; sensitivity can be lower than chromatography |
| On-Line HPLC-MS | Automated Chromatographic Separation and Mass Analysis | High sensitivity and specificity, provides quantitative data and structural information | Requires automated sampling and dilution; potential for time delay and system complexity |
| In-Situ NMR | Nuclear Magnetic Resonance | Provides detailed structural information on all components simultaneously | Lower sensitivity, requires specialized probes and equipment |
Future Research Directions and Emerging Areas in Biphenyl α Bromoketone Chemistry
Development of More Sustainable and Atom-Economical Synthetic Pathways
The traditional synthesis of α-bromoketones often involves stoichiometric brominating agents like molecular bromine (Br₂), which presents challenges regarding atom economy and safety. nih.gov Only one of the two bromine atoms is incorporated into the product, with the other forming corrosive hydrogen bromide (HBr) as a byproduct. nih.gov Future research is intensely focused on developing greener, more atom-economical alternatives.
Promising strategies include:
Oxidative Bromination: One-pot methods using catalytic and environmentally benign reagents are gaining traction. A notable example is the synthesis of α-bromoketones from secondary alcohols using ammonium (B1175870) bromide (NH₄Br) and Oxone in a process that involves sequential oxidation and oxidative bromination. rsc.org Another approach utilizes a bromide/bromate couple as a nonhazardous brominating agent for the direct conversion of olefins. researchgate.net
Photocatalytic Synthesis: Visible-light-mediated synthesis represents a significant advance. Aerobic photooxidation of alkylarenes using hydrobromic acid can directly yield α-bromoketones, leveraging light as a clean energy source. rsc.org Similarly, photocatalysts like Ru(bpy)₃Cl₂ can be used to generate α-bromoketones from styrenes and a bromine source under mild conditions. researchgate.net
Use of Greener Solvents: Ionic liquids (ILs) are being explored as recyclable reaction media for bromination reactions with reagents like N-Bromosuccinimide (NBS), offering a more sustainable alternative to conventional organic solvents. scirp.orgmdpi.com The use of water as a solvent is also a key area of development, with methods that co-produce valuable brominated hydrocarbons, thereby maximizing atom utilization and minimizing waste. google.com
These approaches aim to reduce hazardous waste, improve reaction efficiency, and utilize safer, more abundant starting materials, aligning with the principles of green chemistry. rsc.orgresearchgate.net
| Method | Bromine Source | Key Advantage |
| Oxidative Bromination | Ammonium Bromide / Oxone | One-pot synthesis from secondary alcohols. rsc.org |
| Olefin Conversion | Bromide/Bromate Couple | Avoids use of molecular bromine. researchgate.net |
| Photocatalysis | Hydrobromic Acid | Uses visible light and air as an oxidant. rsc.org |
| Ionic Liquid Media | N-Bromosuccinimide (NBS) | Recyclable solvent system. scirp.org |
Exploration of Novel Catalytic Systems for Selective Transformations
The development of novel catalysts is crucial for unlocking new reaction pathways and enhancing selectivity in transformations involving biphenyl (B1667301) α-bromoketones. Research is moving beyond classical methods to explore sophisticated catalytic systems that offer precise control over chemical reactions.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool. For instance, Ru(bpy)₃Cl₂ can catalyze the Atom Transfer Radical Addition (ATRA) of α-bromoketones to enol ethers, providing access to complex 1,4-dicarbonyl compounds under mild conditions. researchgate.net This method allows for the construction of challenging quaternary carbon centers. researchgate.net
Organocatalysis: Chiral organic molecules can serve as catalysts for asymmetric transformations. The enantioselective α-bromination of ketones can be achieved using chiral secondary amine catalysts, such as diphenylpyrrolidine derivatives, which activate the substrate through enamine formation. researchgate.netnih.gov This approach avoids the use of metal catalysts and provides access to optically active building blocks.
Transition Metal Catalysis: Nickel and palladium catalysts are at the forefront of cross-coupling reactions. Nickel-catalyzed Negishi cross-couplings of racemic α-bromoketones with arylzinc reagents have been developed to produce α-aryl ketones. nih.gov These reactions are significant as they can create tertiary stereocenters that are often prone to racemization under basic conditions. nih.govst-andrews.ac.uk
Future work in this area will likely focus on catalysts that are more robust, cheaper, and derived from earth-abundant metals, as well as systems that can perform multiple transformations in a single pot (tandem catalysis).
Design and Synthesis of New Biphenyl α-Bromoketone Derivatives with Tunable Reactivity
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov By strategically modifying the biphenyl rings of Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo- , new derivatives can be designed with precisely tuned electronic, steric, and bioactive properties.
Medicinal Chemistry: The α-bromoketone functionality is a versatile precursor for synthesizing nitrogen, sulfur, and oxygen-containing heterocycles, many of which exhibit significant biological activity. mdpi.comresearchgate.net Future research will focus on creating libraries of biphenyl α-bromoketone derivatives with varied substitution patterns on the aromatic rings. These derivatives can then be used to synthesize novel compounds evaluated as potential therapeutic agents, such as FtsZ inhibitors for antibacterial applications. nih.gov
Materials Science: The biphenyl unit is a key component in liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The reactivity of the α-bromoketone handle allows for the postsynthetic modification of biphenyl-containing polymers or discrete molecules. This could lead to new materials with tailored optical or electronic properties.
Tunable Reactivity: The introduction of electron-donating or electron-withdrawing groups onto the biphenyl rings can modulate the electrophilicity of the α-carbon. This allows for fine-tuning the reactivity of the molecule towards nucleophiles, enabling more selective and controlled synthetic transformations.
The systematic synthesis and study of these new derivatives will expand the synthetic utility of the biphenyl α-bromoketone core.
| Derivative Type | Potential Application Area | Rationale |
| Heterocyclic Adducts | Medicinal Chemistry | α-bromoketones are key precursors for bioactive heterocycles. mdpi.com |
| Polymer Functionalization | Materials Science | Reactive handle for modifying biphenyl-based polymers. |
| Substituted Biphenyls | Organic Synthesis | Electronic effects of substituents tune reactivity for selective reactions. nih.gov |
Integration of Advanced Computational Methods for De Novo Reaction Discovery
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. For biphenyl α-bromoketones, methods like Density Functional Theory (DFT) can provide profound insights into reaction mechanisms, transition states, and activation energies. up.ac.za
Future directions in this area include:
Mechanism Elucidation: Computational modeling can clarify the pathways of complex reactions. For example, in nucleophilic substitution reactions of α-bromoketones, DFT studies can distinguish between competing Sₙ2 and epoxidation pathways, revealing that the rotational barrier for the leaving group can be the rate-determining step for epoxidation. up.ac.za
Predictive Catalysis: Computational screening can accelerate the discovery of new catalysts. By modeling the interaction between a substrate like Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo- and various potential catalysts, researchers can predict which catalysts are most likely to be effective for a desired transformation, saving significant experimental time and resources.
De Novo Reaction Discovery: As computational power and algorithms improve, it may become possible to predict entirely new, previously unconsidered reactions. By simulating the interactions of biphenyl α-bromoketones under various virtual conditions with different reagents, machine learning and quantum chemistry could uncover novel synthetic pathways.
The synergy between computational prediction and experimental validation will be a hallmark of future chemical research, leading to more efficient and innovative synthetic strategies. up.ac.za
Investigation of Stereoselective Synthetic Routes
The creation of specific stereoisomers is critical in drug discovery and the synthesis of complex molecules. For α-bromoketones with a chiral center, such as derivatives of Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo- , developing stereoselective synthetic routes is a major research goal.
Enantioselective Bromination: A key approach is the direct enantioselective bromination of a prochiral ketone. This has been successfully demonstrated using chiral catalysts, including palladium(II) complexes with chiral ligands like (S)-Tol-BINAP, which can produce chiral α-bromoketones with high enantiomeric excess (ee). researchgate.net Organocatalytic methods using chiral imidazolidinones have also proven effective. researchgate.net
Stereoconvergent Cross-Coupling: An alternative and powerful strategy involves using a chiral catalyst to convert a racemic mixture of an α-bromoketone into a single enantiomer of the product. The nickel-catalyzed asymmetric Negishi cross-coupling of racemic α-bromoketones with organozinc reagents is a prime example, achieving high yields and enantioselectivities for α-arylated products. nih.gov This method is particularly valuable as it transforms a racemic starting material into an enantiomerically enriched product in a single step. nih.govacs.org
Catalyst Development: Ongoing research focuses on designing new chiral ligands and catalysts that offer higher selectivity and broader substrate scope. For instance, chiral cobalt-salen catalysts have been used for highly enantioselective semipinacol rearrangements to access enantioenriched α-aryl ketones. st-andrews.ac.ukchemrxiv.org
The ability to control stereochemistry with high precision will remain a central theme in advancing the synthetic chemistry of biphenyl α-bromoketones.
| Method | Catalyst/Reagent Example | Outcome |
| Enantioselective Bromination | Palladium(II) with (S)-Tol-BINAP ligand | Produces chiral α-bromoketones (up to 89% ee). researchgate.net |
| Stereoconvergent Cross-Coupling | NiCl₂·glyme with a chiral pybox ligand | Converts racemic α-bromoketone to a single product enantiomer. nih.gov |
| Asymmetric Rearrangement | Chiral cobalt-salen complex | Generates enantioenriched α-aryl ketones. st-andrews.ac.ukchemrxiv.org |
Q & A
Q. What are the recommended synthetic routes for preparing Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo-?
The synthesis typically involves Friedel-Crafts acylation of biphenyl derivatives followed by bromination. For example:
- React 1,1'-biphenyl with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ethanone intermediate.
- Brominate the α-position of the ketone using bromine (Br₂) in dichloromethane (CH₂Cl₂) under controlled conditions (e.g., 25°C, 2 hours) .
Key considerations : Use anhydrous conditions to prevent catalyst deactivation and monitor reaction progress via TLC or GC-MS.
Q. How can the compound be characterized using spectroscopic methods?
- NMR : Analyze ¹H/¹³C NMR spectra to confirm the biphenyl backbone and bromine substitution. The α-bromo ketone group shows deshielded signals (e.g., ~δ 4.5–5.5 ppm for adjacent protons) .
- IR : Detect the carbonyl stretch (C=O) near 1700–1750 cm⁻¹ and C-Br vibrations at 500–600 cm⁻¹.
- Mass Spectrometry : Confirm molecular weight (theoretical: ~275.1 g/mol) via high-resolution MS .
- X-ray Crystallography : Use SHELX software for structural refinement if single crystals are obtained .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during synthesis or handling.
- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and avoid drainage disposal .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the compound’s electronic properties?
- Perform B3LYP/6-311G calculations to model the electron density, HOMO-LUMO gaps, and bromine’s inductive effects.
- Compare thermochemical accuracy (e.g., atomization energies) with experimental data; hybrid functionals incorporating exact exchange improve prediction reliability .
Application : Predict reactivity in cross-coupling reactions or nucleophilic substitution pathways.
Q. What strategies resolve contradictions in experimental vs. computational data?
- Case Example : Discrepancies in bromination regioselectivity may arise from steric effects unaccounted for in simulations.
- Validation : Use isotopic labeling (e.g., ²H) to trace reaction mechanisms.
Q. How can crystallographic data improve understanding of its solid-state behavior?
Q. What methodologies assess its potential bioactivity?
- In vitro assays : Screen for kinase inhibition or cytotoxicity using cell lines (e.g., HeLa, MCF-7).
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Br with Cl) and compare IC₅₀ values .
- Molecular Docking : Simulate interactions with target proteins (e.g., tubulin) using AutoDock Vina .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
